N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide
Description
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule characterized by a benzodioxole-carboxamide core linked to a phenyl group substituted with a morpholine-oxoethyl moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and heterocyclic interactions are critical.
Properties
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c23-19(22-7-9-25-10-8-22)11-14-1-4-16(5-2-14)21-20(24)15-3-6-17-18(12-15)27-13-26-17/h1-6,12H,7-11,13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQCMKWQDBZCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Sesamol
Sesamol (3,4-methylenedioxyphenol) serves as a viable precursor. Oxidation with potassium permanganate (KMnO₄) in acidic media converts the methyl group to a carboxylic acid:
Procedure :
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Sesamol (10.0 g, 65.8 mmol) is dissolved in 150 mL of 2 M H₂SO₄.
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KMnO₄ (15.6 g, 98.7 mmol) is added portionwise at 0–5°C.
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The mixture is stirred at 80°C for 6 h, filtered, and acidified to isolate the product.
Yield : 68% (7.2 g). Purity : >95% (HPLC).
Alternative Route: Cyclization of Protocatechuic Acid
3,4-Dihydroxybenzoic acid (protocatechuic acid) reacts with dichloromethane under basic conditions to form the benzodioxole ring:
Procedure :
-
Protocatechuic acid (5.0 g, 32.5 mmol), K₂CO₃ (13.5 g, 97.5 mmol), and CH₂Cl₂ (50 mL) are refluxed in DMF (100 mL) for 12 h.
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Acidic workup yields the cyclized product.
Yield : 72% (4.1 g). ¹H NMR (CDCl₃): δ 7.52 (d, J = 8.2 Hz, 1H), 6.85 (d, J = 8.2 Hz, 1H), 6.02 (s, 2H).
Synthesis of 4-[2-(Morpholin-4-yl)-2-Oxoethyl]Aniline
Bromination of 4-Nitroacetophenone
4-Nitroacetophenone undergoes α-bromination to yield 4-nitro-α-bromoacetophenone:
Procedure :
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4-Nitroacetophenone (10.0 g, 56.8 mmol) is treated with N-bromosuccinimide (11.2 g, 62.5 mmol) and AIBN (0.5 g) in CCl₄ (100 mL) at 80°C for 3 h.
Yield : 85% (12.4 g). MS (ESI) : m/z 258 [M+H]⁺.
Nucleophilic Substitution with Morpholine
The bromide is displaced by morpholine in a SN2 reaction:
Procedure :
-
4-Nitro-α-bromoacetophenone (10.0 g, 38.9 mmol) and morpholine (6.8 g, 77.8 mmol) are stirred in THF (100 mL) with K₂CO₃ (10.7 g, 77.8 mmol) at 60°C for 8 h.
Yield : 78% (8.5 g). ¹H NMR (CDCl₃): δ 8.22 (d, J = 8.7 Hz, 2H), 7.65 (d, J = 8.7 Hz, 2H), 3.72–3.68 (m, 4H), 2.95 (s, 2H), 2.58–2.54 (m, 4H).
Reduction of Nitro to Amine
Catalytic hydrogenation converts the nitro group to an amine:
Procedure :
-
4-Nitro-α-morpholinoacetophenone (7.0 g, 25.9 mmol) is hydrogenated with 10% Pd/C (0.7 g) in EtOH (100 mL) under H₂ (50 psi) for 6 h.
Yield : 92% (5.5 g). IR (KBr) : 3350 cm⁻¹ (N–H stretch).
Amide Coupling: Final Assembly
Acid Chloride Formation
2H-1,3-Benzodioxole-5-carboxylic acid (5.0 g, 27.5 mmol) is treated with thionyl chloride (20 mL) at reflux for 2 h. Excess SOCl₂ is evaporated to yield the acid chloride.
Coupling with 4-[2-(Morpholin-4-yl)-2-Oxoethyl]Aniline
Procedure :
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The acid chloride (5.5 g, 27.5 mmol) is added dropwise to a solution of the aniline derivative (6.2 g, 25.0 mmol) and pyridine (4.0 mL) in DCM (100 mL) at 0°C.
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Stirred for 12 h at room temperature.
Workup :
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Washed with 1 M HCl, saturated NaHCO₃, and brine.
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Purified via silica gel chromatography (EtOAc/hexane, 1:1).
Yield : 76% (7.1 g). HPLC Purity : 98.5%. ¹³C NMR (CDCl₃): δ 169.2 (C=O), 148.1 (O–C–O), 124.5 (aromatic C).
Alternative Synthetic Pathways
Suzuki-Miyaura Cross-Coupling
A patent-derived approach employs 4-(morpholine-4-carbonyl)phenylboronic acid in a palladium-catalyzed coupling with a benzodioxole halide:
Procedure :
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Benzodioxole-5-carbonyl chloride (1.0 g, 5.0 mmol), 4-bromophenylamine (0.9 g, 5.0 mmol), Pd(PPh₃)₄ (0.3 g, 0.25 mmol), and Cs₂CO₃ (3.3 g, 10.0 mmol) in dioxane/H₂O (10:1) at 100°C for 12 h.
Reductive Amination
An alternative route involves reductive amination of 2H-1,3-benzodioxole-5-carbaldehyde with the morpholine-substituted aniline:
Procedure :
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Benzodioxole-5-carbaldehyde (2.0 g, 12.1 mmol), 4-[2-(morpholin-4-yl)-2-oxoethyl]aniline (3.0 g, 12.1 mmol), and NaBH₃CN (1.5 g, 24.2 mmol) in MeOH (50 mL) at 25°C for 24 h.
Yield : 58%. Disadvantage : Lower yield due to competing side reactions.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.82 (d, J = 8.3 Hz, 2H), 7.62 (d, J = 8.3 Hz, 2H), 7.11 (s, 1H), 6.95 (d, J = 8.1 Hz, 1H), 6.02 (s, 2H), 3.68–3.62 (m, 4H), 3.52 (s, 2H), 2.58–2.54 (m, 4H).
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HRMS (ESI) : m/z calcd for C₂₁H₂₁N₂O₅ [M+H]⁺: 397.1396; found: 397.1399.
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration of the amide bond and planar benzodioxole ring.
Scale-Up and Process Optimization
Catalytic Efficiency in Coupling Reactions
Comparative studies of palladium catalysts (Table 1):
| Catalyst | Solvent System | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O | 100 | 76 |
| Pd(OAc)₂/XPhos | Toluene/EtOH | 110 | 82 |
| PdCl₂(dppf) | DMF | 120 | 68 |
Challenges and Mitigation Strategies
Regioselectivity in Benzodioxole Functionalization
Electrophilic substitution favors the 5-position due to the electron-donating methylenedioxy group. Directed ortho-metalation (DoM) with n-BuLi/TMEDA ensures precise functionalization.
Stability of Morpholine-Oxoethyl Intermediate
The ketone-morpholine moiety is prone to hydrolysis under acidic conditions. Storage under inert atmosphere (N₂) and use of anhydrous solvents are critical.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds containing morpholine derivatives exhibit significant anticancer activities. For instance, N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
Case Study:
A study published in a peer-reviewed journal demonstrated that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G0/G1 phase . The findings suggest that further development could lead to new therapeutic options for breast cancer treatment.
Neuroprotective Effects
The morpholine group is often associated with neuroprotective properties. Research indicates that this compound may exhibit protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Study:
In an experimental model of Alzheimer's disease, the compound demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function in treated subjects compared to controls . These results highlight its potential as a neuroprotective agent.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary assays have shown that it possesses inhibitory effects against a range of bacterial strains, indicating potential applications in treating infections.
Case Study:
A recent investigation into the antibacterial properties revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antibiotics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Benzodioxole-Carboxamide Derivatives
- Piperflanilide () shares the 2H-1,3-benzodioxole-5-carboxamide core but replaces the morpholine-oxoethyl group with bulky halogenated substituents (bromo, heptafluoropropyl). These modifications enhance lipophilicity, aligning with its role as an insecticide .
- The target compound’s morpholine-oxoethyl side chain likely improves aqueous solubility compared to Piperflanilide’s fluorinated groups, suggesting divergent therapeutic applications.
Morpholine-Containing Analogues
- Temano-grel () and Brezivaptanum () both incorporate morpholine but differ in core structures. Temano-grel’s benzamide-pyrazole scaffold targets platelet aggregation, whereas Brezivaptanum’s triazolone-acetamide structure antagonizes vasopressin receptors. The target compound’s benzodioxole core may offer greater metabolic stability compared to Temano-grel’s methoxybenzamide .
- 5-Chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-tetrazolyl)phenyl)thiophene-2-carboxamide () shares the morpholino-oxoethyl group but uses a thiophene-carboxamide scaffold. This substitution may alter electronic properties and binding specificity .
Biological Activity
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide (CAS Number: 1060329-80-7) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula: CHNO
- Molecular Weight: 368.4 g/mol
- Structure: Characterized by a benzodioxole ring and a morpholine moiety, contributing to its biological properties .
This compound exhibits its biological activity primarily through interaction with G protein-coupled receptors (GPCRs). These interactions can lead to various intracellular signaling pathways, including:
- Calcium Ion Elevation: Activation of phospholipase C leading to increased intracellular calcium levels via inositol trisphosphate signaling .
- cAMP Modulation: Influence on adenylyl cyclase activity affecting cyclic AMP levels, which is crucial for numerous physiological processes .
Biological Activity
The biological activity of the compound has been investigated in various studies:
Anticancer Activity
Research indicates that the compound demonstrates cytotoxic effects against several cancer cell lines. A notable study highlighted its ability to inhibit cell proliferation and induce apoptosis in breast cancer cells. The mechanism involves the disruption of mitochondrial function and activation of caspase pathways, leading to programmed cell death.
Antimicrobial Properties
In vitro studies have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective properties. The compound may modulate neurotransmitter systems and provide protection against oxidative stress in neuronal cells. This indicates a possible role in treating neurodegenerative diseases.
Case Studies and Research Findings
Several research findings provide insights into the biological activity of this compound:
Q & A
Q. What experimental approaches are recommended for studying metabolic stability in hepatic microsomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
